TID43

CK2 inhibitor selectivity kinase profiling off-target activity

TID43 (CAS 19231‑60‑8; CAY10578) is a 4,5,6,7‑tetrahalogeno‑1H‑isoindole‑1,3(2H)‑dione class inhibitor of protein kinase CK2 (Casein Kinase [REFS‑1]. It inhibits human CK2 with an IC50 of 0.3 µM in enzymatic assays and displays ATP‑competitive kinetics with a Ki of 0.2 µM [REFS‑2].

Molecular Formula C10H3I4NO4
Molecular Weight 708.75 g/mol
Cat. No. B15621969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTID43
Molecular FormulaC10H3I4NO4
Molecular Weight708.75 g/mol
Structural Identifiers
InChIInChI=1S/C10H3I4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17)
InChIKeyFLSXICNYHDJIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TID43 (CAY10578): A Selective CK2 Inhibitor for Anti-Angiogenic Research – Procurement Guide


TID43 (CAS 19231‑60‑8; CAY10578) is a 4,5,6,7‑tetrahalogeno‑1H‑isoindole‑1,3(2H)‑dione class inhibitor of protein kinase CK2 (Casein Kinase 2) [REFS‑1]. It inhibits human CK2 with an IC50 of 0.3 µM in enzymatic assays and displays ATP‑competitive kinetics with a Ki of 0.2 µM [REFS‑2]. The compound is structurally characterized as 2‑(4,5,6,7‑tetraiodo‑1,3‑dioxoisoindol‑2‑yl)acetic acid (C10H3I4NO4; MW 708.75) and is commercially supplied as a crystalline solid with ≥95% purity by multiple reputable vendors [REFS‑3]. Its primary research application is in anti‑angiogenic studies where CK2 inhibition is the intended pharmacological intervention [REFS‑4].

Why Generic CK2 Inhibitor Substitution Fails for TID43-Based Studies


CK2 inhibitors cannot be simply interchanged because members of different chemical classes – and even closely related analogs within the same class – exhibit quantitatively distinct selectivity profiles, cellular permeability, and phenotypic effects on cytoskeletal organization [REFS‑1]. TID43 belongs to the 4,5,6,7‑tetrahalogeno‑1H‑isoindole‑1,3(2H)‑dione (TID) class, which shows minimal off‑target kinase inhibition compared to widely used agents such as DMAT (which potently inhibits Pim‑1, Pim‑3, HIPK2 and HIPK3 at sub‑micromolar concentrations) and TBB (which exhibits broader kinase inhibition including PIM3) [REFS‑2]. More strikingly, TID43 and its direct structural analog TID46 produce profoundly divergent cellular outcomes despite comparable enzymatic potency: TID46 induces rapid astrocyte and endothelial cell shape changes at 75 µM, whereas TID43 is graded as phenotypically inactive even at >150 µM [REFS‑3]. These data demonstrate that substitution among CK2 inhibitors – even within the same TID scaffold – can introduce unintended cellular activities or abolish desired biological effects, making compound‑specific validation essential.

TID43 Quantitative Differential Evidence: Direct Comparisons with Closest CK2 Inhibitor Analogs


Kinase Selectivity Advantage Over DMAT: Minimized Off-Target Inhibition

TID43 exhibits a markedly cleaner kinase selectivity profile compared to the widely cited CK2 inhibitor DMAT. While both compounds are ATP‑competitive CK2 inhibitors, TID43 only minimally inhibits the activities of DYRK1a, MSK1, GSK3, and CDK5 [REFS‑1]. In contrast, DMAT displays sub‑micromolar IC50 values against multiple off‑target kinases: Pim‑1 (0.15 µM), Pim‑3 (0.097 µM), HIPK2 (0.37 µM), HIPK3 (0.59 µM), and PKD1 [REFS‑2]. For researchers requiring specific attribution of biological effects to CK2 inhibition, TID43 provides a substantially cleaner pharmacological tool [REFS‑3].

CK2 inhibitor selectivity kinase profiling off-target activity

Human CK2 Potency Advantage Over TBB: Higher Affinity for the Human Enzyme

TID43 demonstrates superior potency against human CK2 compared to the classic inhibitor TBB (4,5,6,7‑tetrabromobenzotriazole). TID43 inhibits human CK2 with an IC50 of 0.3 µM [REFS‑1]. TBB, while widely used, displays a marked species‑dependent potency shift: its IC50 is 0.15 µM for rat liver CK2 but rises to 1.6 µM for human CK2 at 100 µM ATP [REFS‑2]. Thus TID43 is approximately 5‑fold more potent against the human target than TBB under comparable conditions. Furthermore, TBB has been shown to inhibit PIM3 and exhibits one to two orders of magnitude selectivity over a panel of 33 kinases, but its selectivity window is narrower than initially reported at human CK2 [REFS‑3].

human CK2 potency species-specific inhibition TBB comparison

Cellular Phenotype Decoupling: TID43 Does Not Induce Cytoskeletal Reorganization Unlike TID46

In a direct head‑to‑head study by Kramerov et al. (2011), TID43 and its closest structural analog TID46 were tested side‑by‑side for their ability to induce morphological alterations in cultured human astrocytes (HAST‑40) and brain microvascular endothelial cells (HBMVEC) [REFS‑1]. TID46 (2‑(4,5,6,7‑tetraiodo‑1,3‑dioxo‑1,3‑dihydro‑2H‑isoindol‑2‑yl)propanoic acid) induced dramatic cell shape changes with a minimal effective concentration (MEC) of 75 µM, comparable to TBB and TBCA [REFS‑2]. In striking contrast, TID43 was graded as inactive, failing to induce any morphological change even after prolonged 24–48 h treatment at 150 µM – the highest concentration tested [REFS‑3]. This phenotypic decoupling occurs despite the fact that both compounds inhibit CK2 enzymatic activity (TID46 IC50 = 0.15 µM; TID43 IC50 = 0.3 µM) [REFS‑4].

CK2 inhibitor cellular phenotype astrocyte morphology cytoskeleton decoupling

Apoptosis-Independent CK2 Inhibition: Phenotypic Distinction from TBCA

TBCA (Casein Kinase II Inhibitor III) is a potent CK2 inhibitor (IC50 = 0.11 µM; Ki = 77 nM) with greater selectivity than TBB and DMAT against a panel of 28 kinases [REFS‑1]. However, TBCA induces robust apoptosis in Jurkat cells with a DC50 of 7.7 µM and triggers caspase‑dependent cell death pathways [REFS‑2]. In the Kramerov et al. 2011 astrocyte model, TBCA induced morphological alterations at 75 µM, consistent with its pro‑apoptotic activity [REFS‑3]. TID43, by contrast, did not induce morphological changes or cell detachment at concentrations up to 150 µM in the same experimental system [REFS‑4]. While TBCA is apoptosis‑competent at low micromolar concentrations, TID43 allows CK2 enzymatic inhibition without triggering the apoptotic morphological cascade, at least in the astrocyte/endothelial cell context tested.

CK2 inhibitor apoptosis cytoskeleton-independent TBCA comparison

Commercial Availability with Reproducible Quality Control Specifications

TID43 (CAY10578) is commercially supplied by multiple reputable vendors including Cayman Chemical, BOC Sciences, and Santa Cruz Biotechnology, all providing ≥95% purity with batch‑specific certificates of analysis [REFS‑1][REFS‑2]. Empirically determined solubility specifications are available: DMF 10 mg/mL, DMSO 5 mg/mL, and DMF:PBS (pH 7.2, 1:5) 0.15 mg/mL, enabling reproducible in vitro assay preparation [REFS‑3]. In comparison, its closest in‑class analog TID46 is not catalog‑listed by these major suppliers, requiring custom synthesis with longer lead times and absent batch QC documentation [REFS‑4]. This commercial disparity means that TID43 can be procured with immediate availability and verified purity, whereas TID46 procurement introduces variability in purity, identity confirmation, and delivery timelines.

compound procurement QC specifications solubility data

Best-Fit Research and Industrial Application Scenarios for TID43


Mechanistic Studies of CK2-Dependent Signaling Without Cytoskeletal Confounders

TID43 is ideally suited for experiments that require pharmacological CK2 inhibition while preserving normal cell adhesion, spreading, and cytoskeletal architecture. Unlike TID46, TBB, DMAT, and TBCA – all of which induce rapid astrocyte and endothelial cell retraction and detachment at 50–100 µM – TID43 remains phenotypically inert at concentrations up to 150 µM, more than 500‑fold above its enzymatic IC50 [REFS‑1]. This unique property enables long‑term proliferation assays, live‑cell imaging of migration, and co‑culture experiments where cell detachment would otherwise confound data interpretation. Researchers studying CK2's role in cell cycle progression, DNA repair, or transcriptional regulation can use TID43 to inhibit the kinase without triggering the cytoskeletal collapse that complicates experiments with other CK2 inhibitors [REFS‑2].

Anti-Angiogenic Research Requiring Selective CK2 Inhibition

TID43 is directly applicable in anti‑angiogenic research, as established by the Kramerov et al. 2011 study demonstrating that CK2 inhibition suppresses retinal neovascularization [REFS‑1]. The compound's selectivity profile – minimal inhibition of DYRK1a, MSK1, GSK3, and CDK5 – ensures that observed anti‑angiogenic effects can be attributed specifically to CK2 blockade rather than to off‑target kinase inhibition [REFS‑2]. This is particularly important given that DMAT (a common alternative) co‑inhibits Pim kinases and HIPK2, which themselves regulate angiogenesis and apoptosis pathways. TID43's selectivity makes it a superior tool for validating CK2 as a target in ocular neovascularization, tumor angiogenesis, and related vascular biology applications [REFS‑3].

Chemical Biology Tool for Dissecting CK2 Catalytic vs. Scaffolding Functions

The striking divergence between TID43's potent enzymatic inhibition (IC50 0.3 µM, Ki 0.2 µM) and its lack of cellular morphological activity (MEC >150 µM) suggests that TID43 may differentially access or inhibit sub‑pools of CK2 compared to TID46 and other inhibitors [REFS‑1]. This property positions TID43 as a valuable chemical biology probe for distinguishing CK2's catalytic functions from its proposed scaffolding roles in cytoskeletal regulation. Experiments pairing TID43 with TID46 can help deconvolve which cellular CK2 functions require enzymatic activity versus which may involve protein‑protein interaction domains. Such studies are directly relevant to understanding CK2's role in cancer cell invasion and metastasis [REFS‑2].

High-Throughput Screening and Industrial Kinase Profiling

For industrial kinase inhibitor screening campaigns, TID43 serves as a well‑characterized CK2 reference inhibitor with documented purity (≥95%), defined solubility parameters (DMF 10 mg/mL, DMSO 5 mg/mL, aqueous buffer 0.15 mg/mL), and established selectivity profile [REFS‑1][REFS‑2]. Its ATP‑competitive mechanism and availability from multiple vendors with batch‑level QC facilitate its use as a positive control in CK2 biochemical and cell‑based assays. Patent UA69165 covering the 4,5,6,7‑tetrahalogeno‑1,3‑isoindolinedione class as CK2 inhibitors provides intellectual property clarity for organizations requiring freedom‑to‑operate assessment in CK2‑targeted drug discovery programs [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

70 linked technical documents
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